Home > Products > Screening Compounds P99309 > Demethyldolastatin 10
Demethyldolastatin 10 -

Demethyldolastatin 10

Catalog Number: EVT-10931000
CAS Number:
Molecular Formula: C41H66N6O6S
Molecular Weight: 771.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of demethyldolastatin 10 employs several advanced techniques. A notable method is the solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences by sequentially adding protected amino acids to a solid support. This technique was utilized to create dolastatinol, a close derivative of dolastatin 10, which highlights the feasibility of synthesizing analogs with slight structural modifications .

Key features of the synthesis include:

  • SmI2-Induced Cross-Coupling: This technique is used to couple aldehyde substrates with chiral imines to establish stereocenters effectively .
  • Fmoc Chemistry Protocol: This method involves protecting the amino groups during synthesis and selectively deprotecting them at appropriate stages to facilitate coupling reactions .
  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for purification of the synthesized peptides, ensuring high purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of demethyldolastatin 10 is characterized by a linear arrangement of amino acids with specific stereochemistry that contributes to its biological activity. The core structure consists of:

  • Dimethylated N-terminus: Essential for its interaction with biological targets.
  • Dolaisoleucine and Dolaproine Units: These contribute to the compound's hydrophobic properties and interaction with tubulin.

The detailed stereochemistry and configuration of the peptide bonds are crucial for its biological efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Demethyldolastatin 10 undergoes various chemical reactions that are fundamental to its synthesis and functionalization. The key reactions include:

  • Peptide Coupling Reactions: Utilizing coupling reagents such as HATU in DMF to facilitate the formation of peptide bonds between amino acid residues.
  • Deprotection Reactions: Employing mild acidic conditions to remove protective groups without compromising the integrity of the peptide backbone .
  • Radical Addition Reactions: These are employed to introduce modifications at specific sites on the molecule, enhancing its cytotoxic properties .
Mechanism of Action

Process and Data

Demethyldolastatin 10 exerts its antitumor effects primarily through its interaction with tubulin, a key protein in cell division. The mechanism involves:

  • Inhibition of Microtubule Polymerization: By binding to tubulin, demethyldolastatin 10 disrupts the normal assembly of microtubules, leading to cell cycle arrest in metaphase.
  • Induction of Apoptosis: The disruption in microtubule dynamics triggers apoptotic pathways in cancer cells, leading to programmed cell death .

The effectiveness of demethyldolastatin 10 can be quantitatively assessed through its half-maximal effective concentration (ED50), which indicates its potency against specific cancer cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Demethyldolastatin 10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da, characteristic for peptides of this nature.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: Stability can vary based on pH and temperature; typically more stable under acidic conditions .

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately.

Applications

Scientific Uses

Demethyldolastatin 10 has several significant applications in scientific research:

  • Cancer Research: Its primary application lies in oncology as a potential chemotherapeutic agent due to its ability to inhibit tumor growth by targeting microtubules.
  • Drug Development: It serves as a lead compound for developing new derivatives with improved efficacy and reduced toxicity profiles.
  • Mechanistic Studies: Researchers utilize demethyldolastatin 10 to study microtubule dynamics and apoptosis in cancer cells, contributing valuable insights into cancer biology .
Historical Context and Significance of Demethyldolastatin 10 in Anticancer Research

Discovery and Evolution from Marine Natural Product Scaffolds

Demethyldolastatin 10 emerged from systematic investigations into the dolastatin family of peptides, initially isolated from the marine sea hare Dolabella auricularia by Pettit and collaborators during the 1970s-1980s [3] [8]. Dolastatin 10 represented a groundbreaking discovery due to its unprecedented sub-nanomolar cytotoxicity against murine P388 leukemia cells (ED₅₀ = 4.6 × 10⁻⁵ μg/mL), establishing it as one of the most potent naturally occurring antiproliferative agents identified at that time [3] [6]. Subsequent research revealed that the true biosynthetic origin resided not in the mollusk itself, but in its dietary sources—marine cyanobacteria subsequently classified as Caldora penicillata and Symploca species [7]. This discovery aligned with the recognition that marine cyanobacteria constitute a prolific reservoir of architecturally complex peptides with exceptional bioactivity profiles [3] [7].

The structural complexity of Dolastatin 10, featuring four unique amino acid subunits—(S)-dolavaline (Dov), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and the C-terminal amine (S)-dolaphenine (Doe)—presented significant challenges for natural product procurement [3] [8]. Its total synthesis, first achieved in 1989, was pivotal in enabling sufficient quantities for comprehensive biological evaluation and establishing the foundation for structural derivatization programs targeting improved drug-like properties [6] [8].

Table 1: Key Marine-Derived Tubulin Inhibitors and Their Origins

CompoundNatural SourceReported Potency (IC₅₀)Unique Structural Features
Dolastatin 10Sea hare (Dolabella auricularia)/Cyanobacteria0.03 nM (L1210 leukemia) [3]Linear pentapeptide; Dov-Val-Dil-Dap-Doe
Dolastatin 15Sea hare/CyanobacteriaLow nM range [6]Depsipeptide structure
CryptophycinsCyanobacteria (Nostoc spp.)Sub-nM [10]Macrocyclic depsipeptide
Gatorbulin-1Marine cyanobacteriumLow nM [10]Novel 7-membered binding site on tubulin

Role in Advancing Tubulin-Targeted Chemotherapeutic Agents

Dolastatin 10 exerted its profound cytotoxicity through a novel mechanism involving tubulin interaction. Biochemical studies demonstrated it inhibits microtubule assembly, suppresses tubulin-dependent GTP hydrolysis, and acts as a noncompetitive inhibitor of vincristine binding to tubulin [6] [10]. Critically, it binds to a distinct "peptide site" on β-tubulin, proximal to, but separate from, the classical vinca alkaloid binding domain [6] [8]. This site specificity conferred several pharmacological advantages:

  • Enhanced Potency: Dolastatin 10 exhibited cytotoxicity two orders of magnitude greater than taxanes or vinca alkaloids in numerous cell lines (e.g., IC₅₀ = 0.03 nM in L1210 leukemia, 0.059 nM in NCI-H69 small cell lung cancer, 0.5 nM in DU-145 prostate cancer) [3] [8].
  • Prolonged Intracellular Retention: Compared to vinblastine, Dolastatin 10 displayed slower cellular efflux, leading to extended target engagement within cancer cells [6] [9].
  • Overcoming Efflux-Mediated Resistance: Its distinct binding mode offered potential circumvention of resistance mechanisms affecting other tubulin agents like P-glycoprotein overexpression, although clinical limitations emerged later [6] [8].

Table 2: Comparative Cytotoxicity of Dolastatin 10 and Related Agents

Cell LineDolastatin 10 (IC₅₀)Vincristine (IC₅₀)Paclitaxel (IC₅₀)Reference
L1210 (Murine Leukemia)0.03 nM~1-2 nM~2-4 nM [3]
NCI-H69 (SCLC)0.059 nM~5 nM~3 nM [3]
DU-145 (Prostate Cancer)0.5 nM~10 nM~5 nM [3] [8]
MCF-7 (Breast Cancer)~0.1 nM~5 nM~5 nM [8]

The elucidation of Dolastatin 10's mechanism validated tubulin as a high-value target and catalyzed intense exploration of structurally simplified analogs retaining its exceptional potency while improving synthetic accessibility and pharmaceutical properties [6] [8].

Transition from Dolastatin 10 to Demethyldolastatin 10: Rationale for Structural Optimization

Despite its extraordinary preclinical potency, Dolastatin 10 encountered significant limitations in human clinical trials for solid tumors (e.g., ovarian, breast, hepatobiliary, soft tissue sarcoma), including insufficient efficacy at tolerable doses and dose-limiting toxicities like peripheral neuropathy [3] [6] [8]. These setbacks highlighted the need for structural optimization to enhance the therapeutic index. Key challenges motivating the development of Demethyldolastatin 10 included:

  • Metabolic Instability: The presence of labile functional groups, particularly the N-terminal dimethyl group, was implicated in metabolic clearance pathways [1] [6].
  • Conformational Restriction: NMR studies indicated Dolastatin 10 exists as conformational mixtures in solution, with a significant proportion adopting an inactive conformation due to hindered rotation around the Dap-Dil amide bond (~55% cis conformer) [1]. This conformational heterogeneity potentially reduced target binding efficiency and contributed to off-target effects.
  • Synthetic Complexity: The intricate structure, featuring multiple unusual amino acids with specific stereochemistry, rendered large-scale synthesis economically challenging [1] [6].

Demethyldolastatin 10 (also referred to in research as Auristatin PE or TZT-1027 in some contexts, though distinct) arose from systematic structure-activity relationship (SAR) campaigns focused on modifying the N-terminal residue. The specific modification involved replacing the N-terminal (S)-dolavaline (Dov, containing a gem-dimethyl group) with (S)-valine (Val) [1] [6]. This seemingly minor change—removing one methyl group—was strategically designed to:

  • Reduce Steric Bulk: Minimizing steric hindrance at the N-terminus could potentially enhance binding affinity or modulate interactions within the tubulin binding pocket.
  • Improve Metabolic Stability: Removal of a potential site for oxidative metabolism (the tertiary carbon in Dov) aimed to prolong plasma half-life.
  • Simplify Synthesis: Valine is a commercially available, canonical amino acid, significantly streamlining the synthetic production compared to Dov [1].

This targeted modification exemplifies a rational medicinal chemistry approach to optimize a potent natural product scaffold, preserving the core pharmacophore responsible for tubulin binding while addressing specific liabilities identified in the parent compound.

Table 3: Structural Comparison: Dolastatin 10 vs. Demethyldolastatin 10

Structural FeatureDolastatin 10Demethyldolastatin 10Potential Impact of Change
N-Terminal Amino Acid(S)-Dolavaline (Dov)(S)-Valine (Val)Reduced steric bulk, simplified synthesis
N-Terminal Group-N(CH₃)₂-NHCH₃Altered electronics, reduced lipophilicity?
Key PharmacophoreIntact (Val-Dil-Dap-Doe)Intact (Val-Dil-Dap-Doe)Preserved tubulin binding motif
Conformational FlexibilitySignificant cis/trans isomerism (Dap-Dil)Potentially altered isomer ratioPossibly improved target engagement efficiency
Synthetic AccessibilityComplex (requires Dov synthesis)Simplified (uses Val)Enhanced feasibility for scale-up

The evolution from Dolastatin 10 to Demethyldolastatin 10 represents a crucial step in the medicinal chemistry journey of this compound class, demonstrating how targeted structural changes, informed by SAR and mechanistic understanding, can refine natural product leads towards improved drug candidates [1] [6]. While Demethyldolastatin 10 itself became a valuable tool compound and progenitor for further derivatives (notably auristatins like MMAE/MMAF), its development underscored the importance of optimizing pharmacodynamics and pharmacokinetics while maintaining exceptional target potency.

Properties

Product Name

Demethyldolastatin 10

IUPAC Name

N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

Molecular Formula

C41H66N6O6S

Molecular Weight

771.1 g/mol

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)

InChI Key

BLUGYPPOFIHFJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.